5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used in the synthesis of piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to be effective in the large-scale production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
Uniqueness
5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methyl and pyrimidine groups contribute to its ability to interact with specific molecular targets, making it a valuable compound in various fields of research and development .
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
5-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-11-17-16(18-12-13)20-9-7-19(8-10-20)15-6-4-3-5-14(15)2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
BFNNSRKSAMPMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)C |
Origin of Product |
United States |
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